molecular formula C12H17NO4 B6421999 3-hydroxy-6-(hydroxymethyl)-2-[(piperidin-1-yl)methyl]-4H-pyran-4-one CAS No. 82647-26-5

3-hydroxy-6-(hydroxymethyl)-2-[(piperidin-1-yl)methyl]-4H-pyran-4-one

Cat. No. B6421999
CAS RN: 82647-26-5
M. Wt: 239.27 g/mol
InChI Key: VRGCYEBOWZEYAK-UHFFFAOYSA-N
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Description

3-hydroxy-6-(hydroxymethyl)-2-[(piperidin-1-yl)methyl]-4H-pyran-4-one (3-HMHP) is an important organic compound in the field of organic chemistry. It is a cyclic ether molecule that has a wide range of applications in synthetic chemistry, materials science and biochemistry. It is a versatile building block for the synthesis of a variety of compounds. Its unique structural features make it a useful tool for the synthesis of new molecules, as well as for the investigation of biochemical and physiological processes.

Scientific Research Applications

3-hydroxy-6-(hydroxymethyl)-2-[(piperidin-1-yl)methyl]-4H-pyran-4-one has a variety of scientific research applications. It is a useful building block for the synthesis of a variety of compounds, including natural products, pharmaceuticals, and materials. It is also used as a model compound for the study of the structure and reactivity of cyclic ethers. Its unique structural features make it a useful tool for the investigation of biochemical and physiological processes. In addition, this compound has been used in the synthesis of a variety of organic compounds, including organic dyes, organic semiconductors, and organic catalysts.

Mechanism of Action

The mechanism of action of 3-hydroxy-6-(hydroxymethyl)-2-[(piperidin-1-yl)methyl]-4H-pyran-4-one is not yet fully understood. However, it is believed that the cyclic ether structure of this compound is important for its reactivity. The cyclic ether structure is believed to facilitate the formation of hydrogen bonds between the oxygen atoms of the ether and the hydrogen atoms of the substrate. This is believed to facilitate the formation of reactive species, such as radicals and carbenes, which can then react with the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that its unique structural features can be used to modulate the activity of enzymes and other proteins. For example, this compound has been used to modulate the activity of enzymes involved in the synthesis of fatty acids, the biosynthesis of cholesterol, and the metabolism of carbohydrates. In addition, this compound has been used to modulate the activity of proteins involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-6-(hydroxymethyl)-2-[(piperidin-1-yl)methyl]-4H-pyran-4-one in lab experiments include its availability, low cost, and ease of synthesis. It is a versatile building block for the synthesis of a variety of compounds, and its unique structural features make it a useful tool for the investigation of biochemical and physiological processes. In addition, this compound has a low toxicity and is relatively stable in aqueous solutions.
The main limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions, and it can also make it difficult to separate from other compounds. Additionally, this compound is not very stable in the presence of light or heat, and it can decompose when exposed to high temperatures.

Future Directions

There are a number of potential future directions for research involving 3-hydroxy-6-(hydroxymethyl)-2-[(piperidin-1-yl)methyl]-4H-pyran-4-one. For example, further research could be conducted to investigate the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the use of this compound in the synthesis of new compounds, including natural products, pharmaceuticals, and materials. Finally, further research could be conducted to optimize the synthesis of this compound, as well as to develop new methods for its synthesis.

Synthesis Methods

3-hydroxy-6-(hydroxymethyl)-2-[(piperidin-1-yl)methyl]-4H-pyran-4-one can be synthesized in a variety of ways, including the Diels-Alder reaction, the palladium-catalyzed reaction and the Wittig reaction. The Diels-Alder reaction is a versatile synthetic tool for the formation of cyclic ethers. It involves the reaction of a diene and a dienophile, typically a dienophile containing an electron-withdrawing group. The palladium-catalyzed reaction is a useful method for the synthesis of this compound from the reaction of a hydroxymethylated aryl halide and a piperidine derivative. The Wittig reaction is a useful method for the synthesis of this compound from the reaction of a phosphonium salt and a piperidine derivative.

properties

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-8-9-6-10(15)12(16)11(17-9)7-13-4-2-1-3-5-13/h6,14,16H,1-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGCYEBOWZEYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C(=O)C=C(O2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352163
Record name 3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82647-26-5
Record name 3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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